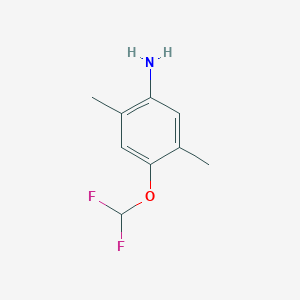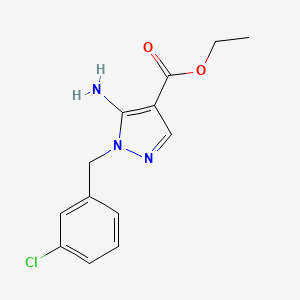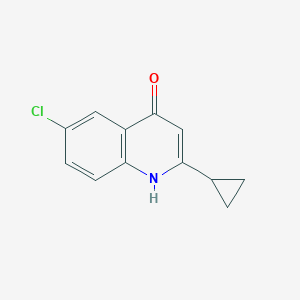
1-Nitro-2-bencenosulfoxilmetil-4-(pentafluorosulfanil)benceno
Descripción general
Descripción
1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene is a nitroaromatic compound with the following molecular formula: C₁₃H₁₀F₅NO₄S₂ . Its molecular weight is approximately 403.3 g/mol . This intriguing molecule combines a nitro group, a sulfoxide functional group, and a pentafluorosulfanyl substituent.
Synthesis Analysis
The synthesis of this compound involves oxidative nucleophilic alkoxylation of nitrobenzenes. Researchers have achieved this by reacting 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK (potassium tert-butoxide) in THF (tetrahydrofuran) at low temperatures. The progress of the reaction can be conveniently monitored using ¹⁹F NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene consists of a benzene ring with a nitro group (NO₂) and a sulfoxide group (SO) attached. Additionally, the intriguing pentafluorosulfanyl substituent (SF₅) enhances its reactivity and properties .
Chemical Reactions Analysis
1-Nitro-2-benzenesulfoxylmethyl-4-(pentafluorosulfanyl)benzene exhibits good reactivity in nucleophilic aromatic substitution reactions. The nitro group can be selectively substituted with oxygen or nitrogen nucleophiles, leading to the formation of various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Pruebas Farmacéuticas
Este compuesto se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad . Su estructura molecular única permite obtener resultados precisos en el desarrollo y control de calidad de los productos farmacéuticos. La presencia del grupo pentafluorosulfanil puede contribuir a la reactividad del compuesto, convirtiéndolo en un estándar valioso en los métodos analíticos.
Ciencia de los Materiales
En la ciencia de los materiales, la arquitectura molecular distintiva del compuesto, en particular el grupo pentafluorosulfanil, ofrece una combinación de reactividad y selectividad . Esto puede ser crucial en el desarrollo de nuevos materiales con propiedades específicas, como una mayor resistencia a la degradación o una mejor estabilidad térmica.
Química Analítica
La química analítica se beneficia del potencial de este compuesto como estándar para la calibración y el desarrollo de métodos . Su estructura y propiedades bien definidas aseguran la fiabilidad y la coherencia en los procedimientos analíticos, lo que es esencial para una medición y un análisis precisos.
Síntesis Orgánica
Es probable que el compuesto esté involucrado en la síntesis orgánica, en particular en reacciones que requieren un grupo nitro y un grupo pentafluorosulfanil . Estos grupos pueden participar en diversas transformaciones químicas, lo que lleva a la creación de nuevos compuestos orgánicos con posibles aplicaciones en química medicinal y otras áreas.
Productos Farmacéuticos
En la industria farmacéutica, el compuesto puede servir como precursor o intermedio en la síntesis de moléculas más complejas . El grupo pentafluorosulfanil, en particular, podría ser de interés debido a sus posibles efectos farmacológicos y su capacidad para mejorar las propiedades de las moléculas de fármacos.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(benzenesulfonylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-6-7-13(19(20)21)10(8-12)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYVOHECWCSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)




![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

